molecular formula C15H15N3O6 B1662302 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid CAS No. 745055-86-1

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid

Cat. No.: B1662302
CAS No.: 745055-86-1
M. Wt: 333.3 g/mol
InChI Key: UUIYULWYHDSXHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UBP 296 involves several key steps:

Industrial Production Methods

Industrial production of UBP 296 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity starting materials, and employing advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

UBP 296 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of UBP 296 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

UBP 296 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the structure and function of kainate receptors.

    Biology: UBP 296 helps in understanding the role of kainate receptors in synaptic transmission and plasticity.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.

    Industry: UBP 296 is used in the development of new drugs targeting kainate receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UBP 296

UBP 296 is unique due to its high selectivity for the GluK1 subunit of kainate receptors, making it a valuable tool for studying the specific functions of these receptors. Its potent antagonistic activity and ability to modulate synaptic transmission distinguish it from other similar compounds .

Properties

IUPAC Name

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIYULWYHDSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
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2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
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2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
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2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Reactant of Route 5
2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid
Reactant of Route 6
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2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid

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